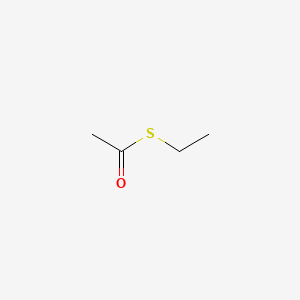

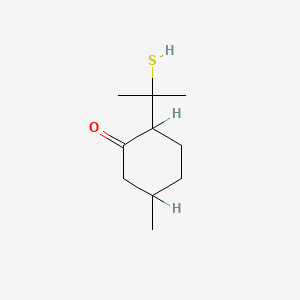

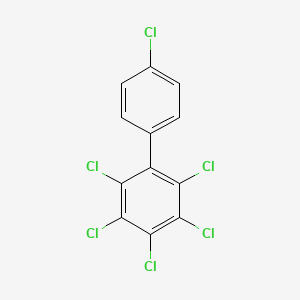

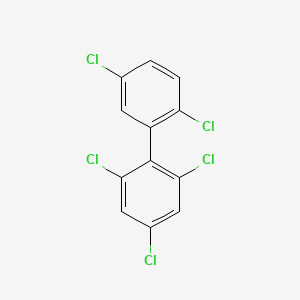

![molecular formula C11H9BrN2O3S B1345266 Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate CAS No. 952182-83-1](/img/structure/B1345266.png)

Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions where different functional groups are introduced to a core structure. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, indicating that similar conditions could potentially be used for synthesizing the compound of interest . Additionally, the synthesis of ethyl 4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates through a one-pot Biginelli reaction suggests that a similar approach might be applicable for the target compound .

Molecular Structure Analysis

Crystal structure determination by X-ray diffraction (XRD) is a common method for analyzing the molecular structure of compounds. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were determined, which could provide a precedent for the determination of the crystal structure of the compound . The molecular structure can also be analyzed using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, as demonstrated in the study of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their behavior in chemical reactions. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to give ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates under neutral or acidic conditions suggests that the bromo and pyrimidinyl groups in the compound of interest may also undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For instance, the electrochromic properties of conducting copolymers of 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate with thiophene and pyrrole were investigated, which could provide insights into the electronic properties of the compound . Additionally, the antioxidant activity of ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates was screened, indicating that the compound of interest may also possess biological activity .

Applications De Recherche Scientifique

-

Pharmaceutical Research

- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is used in pharmaceutical research . It’s often used in the synthesis of various bioactive compounds .

- Results or Outcomes : While specific results or outcomes would depend on the individual study, compounds like this one are generally used in the development of new drugs or treatments .

-

Inhibitors of SARS-CoV-2

- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate analogues have been studied as potential inhibitors of SARS-CoV-2 .

- Methods of Application : This involves molecular dynamics simulation, QSAR, DFT, molecular docking, ADMET, and synthesis .

- Results or Outcomes : The specific outcomes of these studies are not provided in the source, but the research indicates potential for these compounds in the treatment of SARS-CoV-2 .

-

Proteomics Research

- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a laboratory setting, following strict safety and procedural guidelines .

- Results or Outcomes : While specific results or outcomes would depend on the individual study, compounds like this one are generally used in the development of new drugs or treatments .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is used in the synthesis of pharmacologically active decorated six-membered diazines .

- Methods of Application : This involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results or Outcomes : These compounds have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Proteomics Research

- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a laboratory setting, following strict safety and procedural guidelines .

- Results or Outcomes : While specific results or outcomes would depend on the individual study, compounds like this one are generally used in the development of new drugs or treatments .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is used in the synthesis of pharmacologically active decorated six-membered diazines .

- Methods of Application : This involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results or Outcomes : These compounds have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-(5-bromopyrimidin-2-yl)oxythiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3S/c1-2-16-10(15)9-8(3-4-18-9)17-11-13-5-7(12)6-14-11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKVNDCHTCXKET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.